![molecular formula C14H24ClNO B1504898 3-[2-(Dipropylamino)ethyl]phenol;hydrochloride CAS No. 79412-65-0](/img/structure/B1504898.png)
3-[2-(Dipropylamino)ethyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves several steps. One common method includes the reaction of 3-[2-(Dipropylamino)ethyl]phenol with hydrogen chloride. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) can be compared with similar compounds such as 3-[2-(Dipropylamino)ethyl]phenol hydrobromide. While both compounds share similar structures and properties, they may differ in their reactivity, solubility, and specific applications . Other similar compounds include various derivatives of phenol and dipropylaminoethyl compounds.
Eigenschaften
CAS-Nummer |
79412-65-0 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
3-[2-(dipropylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(16)12-13;/h5-7,12,16H,3-4,8-11H2,1-2H3;1H |
InChI-Schlüssel |
DVFONTGFMBACRJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
Kanonische SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


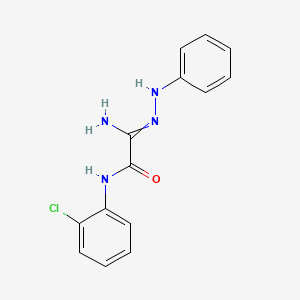
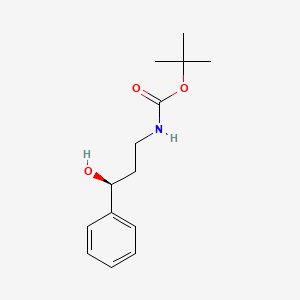
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
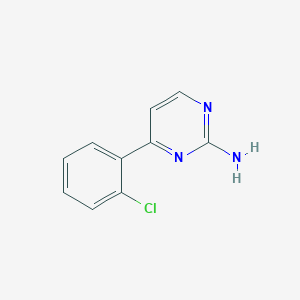

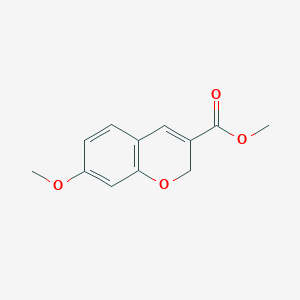

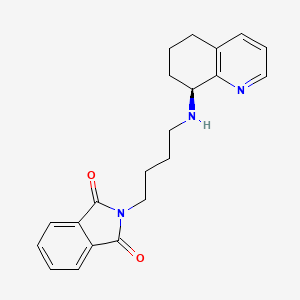
![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)

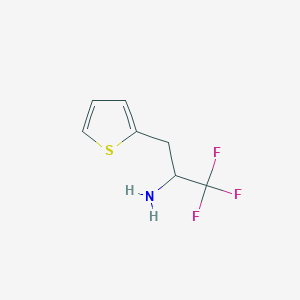

![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)

